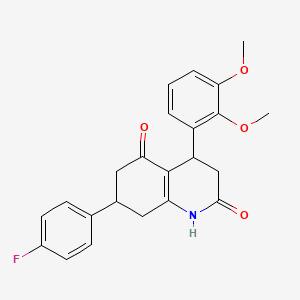

![molecular formula C15H14ClNO5S B5551332 2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5551332.png)

2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related sulfonate compounds involves multi-step procedures starting from commercially available materials. For instance, “3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate)” was synthesized via a three-step procedure with an overall yield of 65%, highlighting the complexity and efficiency of synthesizing such compounds (Pan et al., 2020).

Molecular Structure Analysis

The molecular structure of sulfonate compounds often involves zwitterionic forms or pseudopolymorphs, as seen in the structure determination of 2-Ammonio-5-chloro-4-methylbenzenesulfonate and its monosolvates. These compounds exhibit hydrogen-bonded ladders and stacked benzene groups, indicative of complex molecular interactions (Bekö et al., 2012).

Chemical Reactions and Properties

Sulfonate compounds participate in various chemical reactions, such as Lewis Acid-Promoted reactions, which yield products of remarkable complexity and stereoselectivity. For example, reactions of 4-N-(benzenesulfonyl)-3-methoxy-1,4-benzoquinone monoimine with propenylbenzenes produce dihydrobenzofurans and other complex molecules (Engler & Scheibe, 1998).

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticholinesterase Activity : HLö 7 dimethanesulfonate, a derivative of 2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate, exhibits potent activity against highly toxic organophosphorus compounds. It has been synthesized through a safer route compared to previous methods and demonstrates significant efficiency in reactivating acetylcholinesterase inhibited by organophosphates (Eyer et al., 2005).

Antibacterial and Antimicrobial Activity : Various derivatives of this compound, such as 4-phenyldiazenyl 2-(phenylimino methyl) phenols, have been synthesized and show promising in vitro antibacterial activity against a range of human pathogens (Halve et al., 2009).

Environmental Studies

- Herbicide Transport in Soils : Chlorsulfuron, a related compound, is studied for its transport characteristics in soil. Understanding its mobility is crucial for predicting its environmental impact (Veeh et al., 1994).

Organic Chemistry

Synthesis of Novel Compounds : The synthesis of new compounds using this compound as a precursor or component is a significant area of research. This includes the creation of various Schiff base ligands and their metal complexes, which are studied for their magnetic properties and potential biological activity (Ahmadi & Amani, 2012).

Laccase Oxidation of Azo Dyes : Research into the laccase oxidation of phenolic azo dyes, using derivatives of this compound, provides insights into potential applications in detoxification and environmental cleanup (Chivukula & Renganathan, 1995).

Corrosion Inhibition : Derivatives of this compound are investigated for their corrosion inhibition properties, indicating potential applications in material science and engineering (Verma et al., 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

[2-chloro-4-[(E)-hydroxyiminomethyl]-6-methoxyphenyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO5S/c1-10-3-5-12(6-4-10)23(19,20)22-15-13(16)7-11(9-17-18)8-14(15)21-2/h3-9,18H,1-2H3/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTXQIYVLDEJDS-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C=NO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)/C=N/O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5551254.png)

![N-[(3-methylphenyl)(2-thienyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551261.png)

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5551269.png)

![3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide](/img/structure/B5551300.png)

![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5551305.png)

![2-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5551314.png)

![1-(2-biphenylyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5551316.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5551334.png)

![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5551341.png)

![3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5551351.png)

![2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551364.png)